molecular formula C17H13F2N3O B7461486 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide

Cat. No. B7461486
M. Wt: 313.30 g/mol
InChI Key: NIYBYOBSZMQOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, also known as BDFPC, is a chemical compound that has gained significant attention in scientific research. BDFPC belongs to the pyrazole family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to interact with certain ion channels in the brain, including the voltage-gated sodium channel.
Biochemical and Physiological Effects
1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function in animal models of neurodegenerative diseases. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been shown to have analgesic and anti-anxiety effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitter systems. However, one limitation of using 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide. Some possible areas of focus include:
1. Further exploration of the pharmacological properties of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide, including its effects on other neurotransmitter systems and ion channels.
2. Investigation of the potential therapeutic applications of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in the treatment of neurodegenerative diseases and other neurological disorders.
3. Development of new synthesis methods for 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide that improve its solubility and purity.
4. Investigation of the potential side effects and toxicity of 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in animal models and in humans.
5. Exploration of the potential interactions between 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide and other drugs or compounds.

Synthesis Methods

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-difluorophenylhydrazine with benzyl isocyanide, followed by the addition of 4-chlorobutyric acid. The resulting compound is then subjected to a series of purification steps to obtain 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide in its pure form.

Scientific Research Applications

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have a variety of pharmacological properties, including anti-inflammatory, analgesic, and anti-anxiety effects. 1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide has also been studied for its potential neuroprotective properties, with some studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O/c18-14-6-15(19)8-16(7-14)21-17(23)13-9-20-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYBYOBSZMQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3,5-difluorophenyl)pyrazole-4-carboxamide

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